molecular formula C17H16N4O2S B2819909 N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide CAS No. 1788543-44-1

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide

Cat. No.: B2819909
CAS No.: 1788543-44-1
M. Wt: 340.4
InChI Key: AHUBZPFZPWKGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide is a complex organic compound featuring a unique structure that combines a furan ring, an imidazo[1,2-b]pyrazole core, and a thiophene carboxamide group

Properties

IUPAC Name

N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-4-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-12-9-15(24-11-12)17(22)18-4-5-20-6-7-21-16(20)10-13(19-21)14-3-2-8-23-14/h2-3,6-11H,4-5H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUBZPFZPWKGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the furan and imidazo[1,2-b]pyrazole intermediates, followed by their coupling with the thiophene carboxamide moiety.

    Preparation of Furan Intermediate: The furan ring can be synthesized through the cyclization of 1,4-diketones with phosphorus oxychloride (POCl3) under reflux conditions.

    Synthesis of Imidazo[1,2-b]pyrazole Core: This core structure is often synthesized via the condensation of hydrazines with α,β-unsaturated carbonyl compounds, followed by cyclization.

    Coupling Reaction: The final step involves the coupling of the furan and imidazo[1,2-b]pyrazole intermediates with 4-methylthiophene-2-carboxylic acid using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The imidazo[1,2-b]pyrazole core can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation using N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.

    Substitution: NBS in acetonitrile at reflux temperature.

Major Products

    Oxidation: Furanones.

    Reduction: Reduced imidazo[1,2-b]pyrazole derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide: shares similarities with other heterocyclic compounds such as:

Uniqueness

What sets this compound apart is its combination of three distinct heterocyclic moieties, which imparts unique chemical and biological properties. This structural complexity allows for versatile applications and interactions with a wide range of molecular targets.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide, and how can reaction conditions be optimized?

  • Synthetic Challenges :

  • The compound’s polyheterocyclic structure (imidazo[1,2-b]pyrazole, furan, and thiophene) requires multi-step synthesis with precise regioselectivity. For example, coupling the imidazo-pyrazole core to the thiophene-carboxamide moiety may require palladium-catalyzed cross-coupling or nucleophilic substitution under anhydrous conditions .
  • Optimization :
  • Use polar aprotic solvents (e.g., DMF, DCM) to stabilize intermediates and enhance reactivity .
  • Monitor reaction progress via TLC and adjust temperature (60–100°C) to balance yield and purity .
  • Purify intermediates via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Approach :

  • Spectroscopic Characterization :
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1700 cm⁻¹), furan C-O-C (~1250 cm⁻¹), and thiophene C-S-C (~650 cm⁻¹) .
  • NMR :
  • ¹H-NMR : Identify aromatic protons (δ 6.5–8.5 ppm for furan/thiophene) and ethylenic CH₂ groups (δ 3.5–4.5 ppm) .
  • ¹³C-NMR : Verify carbonyl carbons (δ 160–170 ppm) and heterocyclic ring carbons .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Screening Strategies :

  • Kinase Inhibition : Use ATP-binding assays (e.g., ADP-Glo™) to assess activity against kinases like Aurora or CDKs, given structural similarity to imidazo-pyridazine kinase inhibitors .
  • Antiproliferative Activity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ calculations .
  • Solubility/Permeability : Employ PAMPA or Caco-2 models to predict oral bioavailability, critical for lead optimization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • SAR Framework :

  • Core Modifications :
  • Replace the furan-2-yl group with substituted thiophenes or pyridines to modulate electron density and steric effects .
  • Vary the ethyl linker length to alter conformational flexibility .
  • Functional Group Analysis :
  • Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the thiophene ring to enhance binding to hydrophobic kinase pockets .
  • Computational Modeling :
  • Perform molecular docking (AutoDock Vina) using X-ray crystal structures of target proteins (e.g., PDB: 4AQ3 for Aurora kinase) .

Q. What experimental and computational methods resolve contradictions in biological activity data?

  • Case Study : Discrepancies in IC₅₀ values across cell lines may arise from off-target effects or assay conditions.

  • Experimental :
  • Repeat assays with standardized protocols (e.g., identical serum concentrations, passage numbers).
  • Use orthogonal assays (e.g., Western blot for target protein inhibition) .
  • Computational :
  • Apply machine learning (e.g., Random Forest) to correlate molecular descriptors (logP, PSA) with bioactivity .

Q. How can reaction mechanisms for key synthetic steps be elucidated?

  • Mechanistic Probes :

  • Isotopic Labeling : Use deuterated solvents (e.g., DMF-d₇) to track proton transfer in amide bond formation .
  • Kinetic Studies : Monitor intermediates via in-situ IR or HPLC to identify rate-limiting steps .
    • DFT Calculations : Model transition states for cyclization steps (e.g., imidazo-pyrazole ring closure) using Gaussian09 .

Q. What strategies mitigate degradation during long-term stability studies?

  • Degradation Pathways :

  • Hydrolysis of the carboxamide group or oxidation of the thiophene ring in aqueous media .
    • Stabilization Methods :
  • Lyophilize the compound with cryoprotectants (trehalose) for storage at -80°C .
  • Formulate as a cocrystal with succinic acid to enhance solid-state stability .

Methodological Notes

  • Contradiction Handling : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve signal overlap .
  • Advanced Synthesis : For scale-up, replace column chromatography with continuous flow reactors to improve throughput .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.